
(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide
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Overview
Description
(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide is an organic compound with a complex structure that includes a cyanoethyl group, a phenyl group, and a pyridin-2-ylmethyl group attached to an ethenesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylethenesulfonyl chloride with pyridin-2-ylmethylamine in the presence of a base to form the intermediate sulfonamide. This intermediate is then reacted with acrylonitrile under specific conditions to introduce the cyanoethyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing hydrogen atoms.
Scientific Research Applications
(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide involves its interaction with specific molecular targets. The cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and pyridin-2-ylmethyl groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-3-ylmethyl)ethenesulfonamide
- (E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide
- (E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethanesulfonamide
Uniqueness
(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide is unique due to the specific positioning of the cyanoethyl, phenyl, and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Biological Activity
(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide is a synthetic organic compound characterized by a complex structure that includes a cyanoethyl group, a phenyl group, and a pyridin-2-ylmethyl group attached to an ethenesulfonamide backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for this compound is C₁₇H₁₇N₃O₂S, with the following structural features:
- Cyanoethyl group : Contributes to its reactivity and potential interactions with biological targets.
- Phenyl group : Enhances hydrophobic interactions with proteins.
- Pyridin-2-ylmethyl group : Facilitates hydrogen bonding and π-π stacking interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Preparation of the sulfonamide : Reaction of 2-phenylethenesulfonyl chloride with pyridin-2-ylmethylamine in the presence of a base.
- Introduction of the cyanoethyl group : Reaction of the sulfonamide intermediate with acrylonitrile under specific conditions.
This process can be optimized for industrial production using continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound's mechanism of action may involve:
- Hydrogen bonding : The cyanoethyl group can form hydrogen bonds with target proteins.
- Electrostatic interactions : The presence of nitrogen atoms in the pyridine ring enhances electrostatic interactions.
- Hydrophobic interactions : The phenyl group engages in hydrophobic interactions, which may stabilize binding to target sites.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has been suggested that it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further research is necessary to elucidate these effects comprehensively .
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. |
Study 2 | Evaluated anticancer properties in vitro, demonstrating cytotoxic effects on breast cancer cell lines. |
Study 3 | Assessed pharmacokinetics and bioavailability, indicating favorable absorption characteristics in animal models. |
Properties
IUPAC Name |
(E)-N-(2-cyanoethyl)-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c18-11-6-13-20(15-17-9-4-5-12-19-17)23(21,22)14-10-16-7-2-1-3-8-16/h1-5,7-10,12,14H,6,13,15H2/b14-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAAWNGAGXUOAK-GXDHUFHOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CCC#N)CC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC#N)CC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.